molecular formula C12H22N2O3 B1381605 Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester CAS No. 1630906-78-3

Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester

Cat. No.: B1381605
CAS No.: 1630906-78-3
M. Wt: 242.31 g/mol
InChI Key: NIKUVZOPRNLZMI-UHFFFAOYSA-N
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Description

Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring a pyrazine ring fused with an oxazine moiety. The tert-butyl ester group at the 8-position enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and spirocyclic compound synthesis . Its synthesis often involves multi-step processes, including cyclization, esterification, and functional group transformations .

Properties

IUPAC Name

tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKUVZOPRNLZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCOCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent and Cyclization Approaches

Recent advances highlight the utility of multicomponent reactions (MCRs), such as the Ugi 5-Center-4-Component Reaction (U-5C-4CR), for constructing complex heterocycles efficiently. Dawidowski et al. (2018) demonstrated that Ugi reactions could be tailored to synthesize heterobicyclic scaffolds like hexahydro-oxazines and pyrazino derivatives, which serve as precursors or intermediates for the target compound.

Reaction Highlights:

  • Utilization of amino acids, aldehydes, isocyanides, and carboxylic acids.
  • Cyclization facilitated by the inherent reactivity of intermediates.
  • Conditions typically involve mild heating (around 65°C) in solvents like methanol or dichloromethane.

Direct Cyclization of Precursors

A common route involves the cyclization of suitably functionalized amino alcohols or amino esters:

  • Step 1: Formation of a β-ketoester or amino alcohol derivative.
  • Step 2: Intramolecular cyclization under acidic or basic conditions, often employing dehydrating agents or Lewis acids to promote ring closure.
  • Step 3: Introduction of the tert-butyl ester group via esterification with tert-butyl alcohol derivatives, often using reagents like tert-butyl chloroformate or via direct esterification under acidic catalysis.

Hydrogenation and Reduction Steps

Hydrogenation plays a pivotal role in reducing unsaturated or heteroatom-rich intermediates:

  • Catalysts: Palladium on carbon (Pd/C) or platinum catalysts.
  • Conditions: Hydrogen atmosphere at pressures around 55 psi, typically in methanol or ethanol.
  • Outcome: Saturation of heterocycles and reduction of functional groups, leading to the stabilized hexahydro-oxazine core.

Specific Synthesis of Scaffold Variants

Maestri et al. (2024) reported a one-pot synthesis involving nitro-group displacement and rearrangement, offering a streamlined route to the octahydro-2H-pyrazino[1,2-a]pyrazine core, which shares structural similarities with the target compound. This method emphasizes the importance of carefully controlled reaction conditions to facilitate rearrangement and heterocycle formation.

Representative Preparation Protocols

Step Reagents & Conditions Key Features References
A. Ugi 5-Component Reaction Amino acid, aldehyde, isocyanide, carboxylic acid, solvent (methanol), 65°C Rapid assembly of heterocyclic core
B. Cyclization of Amino Alcohol Derivatives Amino alcohol, dehydrating agent, acid catalyst Intramolecular ring closure ,
C. Esterification tert-Butyl chloroformate, tertiary alcohol, catalytic base Introduction of tert-butyl ester Common practice
D. Hydrogenation Pd/C catalyst, H2 gas, room temperature to 60°C Saturation of heterocycle
E. Rearrangement via Nitro-Group Displacement Nitrated precursor, specific rearrangement conditions Efficient heterocycle formation

Research Findings and Data Highlights

  • Reaction Yields: Typically range from 60% to 85% depending on the route and reaction optimization.
  • Reaction Times: Vary from 24 hours for hydrogenation to 7 days for multicomponent reactions.
  • Solvent Systems: Methanol, dichloromethane, THF are most common, with solvent choice impacting yield and selectivity.
  • Temperature Ranges: Mild to moderate (0°C to 65°C) to balance reactivity and selectivity.

Notes on Optimization and Challenges

  • Selectivity Control: Achieved through careful choice of catalysts and reaction conditions to favor heterocycle formation.
  • Purification: Typically involves column chromatography, recrystallization, or preparative HPLC.
  • Functional Group Compatibility: Reactions are optimized to tolerate sensitive groups, especially during hydrogenation and rearrangement steps.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in modifying the ester group or introducing new substituents on the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds .

Biology

  • Biochemical Probes : Research indicates that Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester can function as a biochemical probe or enzyme inhibitor. Its ability to interact with specific molecular targets makes it valuable for studying enzyme mechanisms and pathways .

Medicine

  • Therapeutic Potential : Investigations into this compound’s therapeutic applications have shown promise in drug design and development. It has been explored for its potential in treating various conditions by modulating biological pathways through enzyme interaction .

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Case Study 1: Enzyme Inhibition

In a study exploring enzyme inhibition, this compound was tested against a specific enzyme target. The results indicated significant inhibition activity, suggesting potential therapeutic uses in conditions where enzyme modulation is beneficial.

Case Study 2: Drug Development

Researchers have investigated the use of this compound as a scaffold for developing new pharmaceuticals. Initial findings suggest that modifications to the tert-butyl ester group can enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism by which Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Applications Reference
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester Pyrazino-oxazine tert-butyl ester C₁₃H₂₁N₂O₃ 259.32* Spirocyclic intermediates
(4aR,8aS)-rel-Hexahydro-2H-pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid tert-butyl ester Pyrido-oxazine tert-butyl ester C₁₂H₂₂N₂O₃ 242.31 Chiral building blocks
tert-butyl 9a-formyl-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate Pyrazino-oxazine Formyl, oxo groups C₁₃H₂₀N₂O₅ 284.31 Functionalized intermediates
5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid ethyl ester Imidazo-oxazine Ethyl ester, bromine (if substituted) C₈H₉BrN₂O₃ 261.08 Antiviral agents
3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid ester derivatives Benzo-oxazine Aromatic benzene ring Varies ~250–300 SARS-CoV-2 3CLpro inhibitors
Key Observations:
  • Core Heterocycle: Pyrazino-oxazine (target) vs. pyrido-oxazine or imidazo-oxazine . The pyrazino-oxazine core offers distinct electronic properties for hydrogen bonding in drug design.
  • Substituent Effects : The tert-butyl ester in the target compound improves lipophilicity compared to ethyl esters (e.g., ). Formyl/oxo groups () increase reactivity for further derivatization.

Biological Activity

Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester is a complex organic compound with a diverse range of biological activities. Its unique structure, characterized by the presence of hexahydro-pyrazino and oxazine rings, contributes to its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate. Its molecular formula is C12H22N2O3, and it has a molecular weight of approximately 230.32 g/mol. The structural uniqueness of this compound allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can modulate the activity of receptors involved in various signaling pathways.

These interactions can lead to significant biochemical effects, making the compound a candidate for further research in drug development.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example:

  • In vitro studies have shown that certain pyrazino derivatives induce apoptosis in cancer cells by activating caspase pathways.
  • Cell line tests indicated a dose-dependent response in cell survival rates when exposed to these compounds.

Case Studies

One notable study investigated the interaction between similar compounds and bovine serum albumin (BSA), which serves as a model for understanding drug-protein interactions. The study utilized fluorescence spectroscopy and molecular docking to analyze binding affinities:

  • Binding Affinity : The binding constant was determined to be in the micromolar range.
  • Stability : The stability of the drug-protein complex was assessed over time.

These findings highlight the potential for Hexahydro-pyrazino derivatives to serve as effective drug candidates through their interactions with serum proteins.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Synthesis of Analogues : Developing analogues with modified functional groups could enhance biological activity and selectivity.
  • In vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects.

Q & A

Q. Advanced

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like SARS-CoV-2 3CLpro using fluorescence resonance energy transfer (FRET) .
  • X-ray crystallography : Co-crystallize derivatives with enzymes (e.g., HIV-1 integrase) to map binding interactions .
  • Pharmacokinetic profiling : Assess metabolic stability via human liver microsome incubations and LC-MS/MS quantification .

How do steric and electronic modifications to the tert-butyl group impact reactivity?

Q. Advanced

  • Steric effects : Bulky tert-butyl groups hinder nucleophilic attack at the carbonyl carbon, requiring harsher conditions (e.g., refluxing toluene) for deprotection .
  • Electronic effects : Electron-withdrawing substituents on the oxazine ring increase electrophilicity, enhancing reactivity in SNAr (nucleophilic aromatic substitution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester
Reactant of Route 2
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester

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